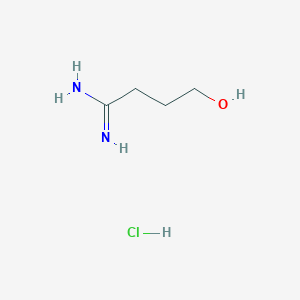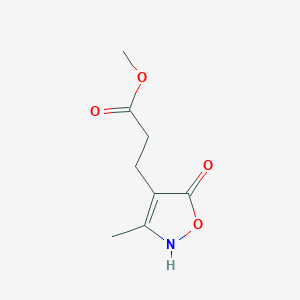
Ethyl 2-methyl-3-(oxan-4-yl)propanoate
Übersicht
Beschreibung
Ethyl 2-methyl-3-(oxan-4-yl)propanoate is a chemical compound with the CAS Number: 1461715-33-2 . It has a molecular weight of 200.28 and its IUPAC name is ethyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20O3/c1-3-14-11(12)9(2)8-10-4-6-13-7-5-10/h9-10H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 200.27 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Ethyl 2-methyl-3-(oxan-4-yl)propanoate is a compound of interest in various synthetic and chemical transformation studies. For instance, it has been explored in the synthesis of chiral epoxides, demonstrating the compound's utility in producing valuable precursors for chemical syntheses. Such chiral epoxides have applications ranging from the synthesis of high-value compounds to serving as intermediates in the production of various pharmaceuticals and fine chemicals (A. Peru et al., 2016).
Pharmaceutical Applications
In pharmaceutical research, derivatives of this compound have been used in the synthesis of investigational drugs. For example, it has been involved in the study of polymorphism in pharmaceutical compounds, which is crucial for understanding the physical and chemical properties of drug substances. These investigations help in optimizing the formulation and stability of drugs (F. Vogt et al., 2013).
Chemical Kinetics and Pyrolysis Studies
In chemical kinetics, studies comparing the pyrolysis of esters, including derivatives of this compound, provide insights into their thermal decomposition mechanisms. These studies are essential for understanding the stability and reactivity of these compounds under high temperatures, which has implications for their use in industrial processes (A. Farooq et al., 2014).
Catalysis and Synthetic Methodology
Research on this compound also extends into catalysis, where its derivatives are used in the development of new synthetic methodologies. For example, its application in Baeyer-Villiger monooxygenase-catalyzed reactions highlights its role in biocatalysis and the synthesis of esters, further emphasizing the compound's versatility in organic synthesis (Hugo L van Beek et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding contact with skin, eyes, and clothing, as well as avoiding ingestion and inhalation .
Wirkmechanismus
In terms of pharmacokinetics, esters are usually rapidly hydrolyzed in the body into their corresponding alcohols and acids, which can then be further metabolized or excreted . The rate of this hydrolysis can be influenced by various factors, including the structure of the ester itself and the presence of esterase enzymes, which can vary between individuals and species .
The action environment, or the conditions under which the ester is administered, can also impact its stability and efficacy. Factors such as temperature, pH, and the presence of other compounds can influence the rate of ester hydrolysis .
Eigenschaften
IUPAC Name |
ethyl 2-methyl-3-(oxan-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-3-14-11(12)9(2)8-10-4-6-13-7-5-10/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSBWIZPUJXIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B1448470.png)




![3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine](/img/structure/B1448482.png)
